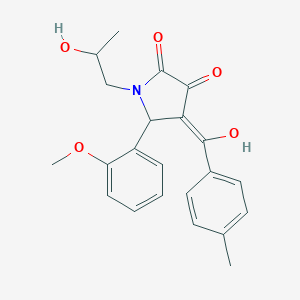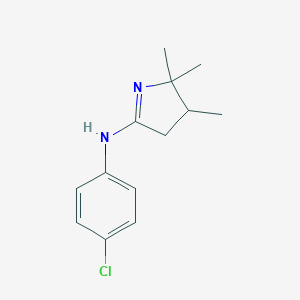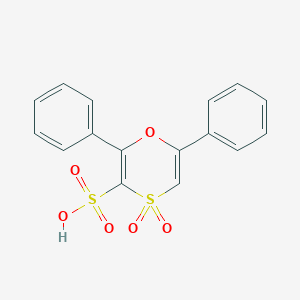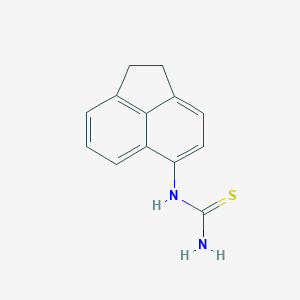
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a small molecule inhibitor that has shown potential in cancer treatment. It belongs to the class of pyrrolone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of CK2 activity. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation and survival. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one binds to the ATP-binding site of CK2, thereby inhibiting its activity. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have biochemical and physiological effects in cancer cells. It has been found to inhibit the phosphorylation of various proteins, including AKT and ERK, which are involved in cell proliferation and survival. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce the expression of the tumor suppressor protein p53, which plays a role in the regulation of cell growth and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments include its potency and selectivity for CK2 inhibition. It has also been shown to have low toxicity in normal cells. However, the limitations include its solubility and stability, which may affect its efficacy in vivo.
Direcciones Futuras
For the study of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one include the investigation of its efficacy in animal models of cancer. In addition, the development of more potent and stable derivatives of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one may improve its efficacy in cancer treatment. The study of the combination of 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one with other cancer treatments may also be explored. Finally, the investigation of the role of CK2 in other diseases may lead to the development of new therapies.
Métodos De Síntesis
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been synthesized using different methods, including a one-pot synthesis, microwave-assisted synthesis, and a solid-phase synthesis. The one-pot synthesis involves the reaction of 4-methylbenzoyl chloride with 2-hydroxypropylamine to form an intermediate, which is then reacted with 2-methoxybenzaldehyde and 2,3-dihydroxybutanal to form the final product. The microwave-assisted synthesis involves the reaction of 4-methylbenzoyl chloride with 2-hydroxypropylamine in the presence of 2-methoxybenzaldehyde and 2,3-dihydroxybutanal under microwave irradiation. The solid-phase synthesis involves the use of a resin-bound intermediate, which is then reacted with 2-methoxybenzaldehyde and 2,3-dihydroxybutanal to form the final product.
Aplicaciones Científicas De Investigación
3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 3-hydroxy-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, it has been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Propiedades
Fórmula molecular |
C22H23NO5 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)-5-(2-methoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H23NO5/c1-13-8-10-15(11-9-13)20(25)18-19(16-6-4-5-7-17(16)28-3)23(12-14(2)24)22(27)21(18)26/h4-11,14,19,24-25H,12H2,1-3H3/b20-18- |
Clave InChI |
UUCSANAWVPLFRY-ZZEZOPTASA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=CC=C3OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-(4-Chlorophenyl)-6b,8,9,9a-tetrahydroacenaphtho[1,2-d][1,3]oxazole](/img/structure/B282125.png)





![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)
![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)

![1-(16-Benzoyl-13-methyl-10,15-diphenyl-14-oxa-8-thia-1-azatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,10,12-pentaen-12-yl)ethanone](/img/structure/B282145.png)
